molecular formula C22H29N5O2 B2697289 1-methyl-4-{4-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine CAS No. 2415554-28-6

1-methyl-4-{4-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No. B2697289
CAS RN: 2415554-28-6
M. Wt: 395.507
InChI Key: NSFNHXWXEUZVNC-UHFFFAOYSA-N
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Description

The compound “1-methyl-4-{4-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been developed for their potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The core structure is based on 1H-pyrrolo[2,3-b]pyridine, which is a heterocyclic compound containing a pyrrole ring fused with a pyridine ring . This core is further modified with various substituents, including a piperazine ring and a but-2-yn-1-yl group .

Mechanism of Action

The mechanism of action of this compound is related to its inhibitory activity against fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and abnormal activation of the FGFR signaling pathway is a common feature of many cancers . Therefore, inhibitors of FGFRs, such as this compound, represent an attractive strategy for cancer therapy .

Future Directions

This compound represents a promising direction for the development of new cancer therapies due to its potent inhibitory activity against FGFRs . Future research could focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties. In addition, further studies are needed to evaluate its efficacy and safety in preclinical and clinical settings .

properties

IUPAC Name

[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-25-12-14-26(15-13-25)9-2-3-16-29-18-6-10-27(11-7-18)22(28)20-17-24-21-19(20)5-4-8-23-21/h4-5,8,17-18H,6-7,9-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFNHXWXEUZVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CNC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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